CDTA DISODIUM SALT

Catalog No.
S950970
CAS No.
57137-35-6
M.F
C14H20N2Na2O8
M. Wt
390.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CDTA DISODIUM SALT

CAS Number

57137-35-6

Product Name

CDTA DISODIUM SALT

IUPAC Name

disodium;2-[[(1R,2R)-2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate

Molecular Formula

C14H20N2Na2O8

Molecular Weight

390.30 g/mol

InChI

InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2/t9-,10-;;/m1../s1

InChI Key

TVTLKUMLAQUFAS-HSTMFJOWSA-L

SMILES

[H+].[H+].C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Metal Chelation and Catalysis

CyDTA's ability to chelate metal ions makes it valuable in catalysis research. By complexing with a metal catalyst, CyDTA can influence its activity, selectivity, and stability. Studies have explored CyDTA's role in various catalytic processes, including:

  • Asymmetric catalysis: CyDTA ligands derived from the chiral form of cyclohexane-1,2-diamine have shown promise in promoting stereoselective reactions, crucial for synthesizing enantiopure compounds . For example, CyDTA-based ligands have been used in the Jacobsen epoxidation, a reaction that generates chiral epoxides with high enantioselectivity [].
  • Oxidation reactions: CyDTA complexes with metal catalysts like copper have been investigated for their ability to activate peroxide oxidants, leading to efficient and selective oxidation of organic substrates [].

Lanthanide Separations

CyDTA's ability to differentiate between lanthanide ions based on their size and electronic properties makes it a potential candidate for lanthanide separations. Lanthanides are a group of elements with similar chemical properties, making their separation challenging. Studies have investigated CyDTA for separating specific lanthanides for applications in:

  • Magnetic materials: Certain lanthanides are crucial components of advanced magnetic materials. CyDTA could aid in the purification of these elements for improved material performance [].
  • Biological imaging: Lanthanide ions with unique luminescence properties are used in biological imaging techniques. Selective separation of these lanthanides using CyDTA could facilitate the development of targeted imaging probes [].

CDTA disodium salt, scientifically known as trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid disodium salt, is a chelating agent with the molecular formula C14H20N2Na2O8\text{C}_{14}\text{H}_{20}\text{N}_2\text{Na}_2\text{O}_8 and a molecular weight of 390.3 g/mol. It is recognized for its ability to form stable complexes with metal ions, making it valuable in various chemical and biological applications. The compound is commonly referred to by several synonyms, including NA2-DCTA and Hexaver disodium salt .

Primarily involving metal ion complexation. It can react with divalent and trivalent metal ions such as calcium, magnesium, and iron, forming stable chelates. The general reaction can be represented as follows:

Mn++CDTA2 M CDTA (n2)\text{M}^{n+}+\text{CDTA}^{2-}\rightarrow \text{ M CDTA }^{(n-2)}

where Mn+\text{M}^{n+} represents a metal ion and CDTA2\text{CDTA}^{2-} represents the disodium salt of CDTA. This reaction highlights the compound's utility in sequestering metal ions from solutions, which is essential in both analytical chemistry and biochemistry.

The biological activity of CDTA disodium salt is significant due to its chelating properties. It has been shown to effectively bind metal ions that can be toxic in excess amounts, such as lead and cadmium, thus playing a role in detoxification processes. In studies involving animal models, CDTA has demonstrated protective effects against heavy metal toxicity by facilitating the excretion of these metals through urine . Additionally, it has applications in the medical field for treating conditions related to metal overload.

CDTA disodium salt can be synthesized through several methods, including:

  • Neutralization Reaction: The synthesis often involves the neutralization of trans-1,2-diaminocyclohexane-tetraacetic acid with sodium hydroxide or sodium carbonate.
    H4CDTA+2NaOHCDTANa2+2H2O\text{H}_4\text{CDTA}+2\text{NaOH}\rightarrow \text{CDTA}\text{Na}_2+2\text{H}_2\text{O}
  • Ion Exchange Method: This method involves passing a solution of the tetraacetic acid through an ion exchange resin that exchanges protons for sodium ions.
  • Direct Synthesis from Precursors: Another method includes the direct synthesis from appropriate precursors under controlled conditions to ensure the formation of the desired disodium salt .

CDTA disodium salt has a broad range of applications across various fields:

  • Analytical Chemistry: Used as a chelating agent for titrations involving metal ions.
  • Pharmaceuticals: Employed in formulations to enhance drug stability by binding metal contaminants.
  • Environmental Science: Utilized in remediation processes to remove heavy metals from contaminated water sources.
  • Agriculture: Acts as a micronutrient carrier in fertilizers to improve nutrient availability to plants .

Research on interaction studies involving CDTA disodium salt focuses on its ability to interact with various metal ions and biological systems. Studies have shown that CDTA can effectively reduce the bioavailability of toxic metals by forming stable complexes, thus minimizing their harmful effects on living organisms. Furthermore, its interactions with essential metals like calcium and magnesium are crucial for understanding its role in biological systems and potential nutritional impacts .

Several compounds share structural similarities with CDTA disodium salt, primarily other chelating agents. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Ethylenediaminetetraacetic acid disodium saltC10H14N2Na2O8Widely used for chelation therapy; forms stable complexes with heavy metals.
N,N,N',N'-Tetraacetic acidC8H12N2O8Less effective than CDTA for certain metal ions; simpler structure.
Diethylenetriaminepentaacetic acidC14H23N3O10More complex structure; higher affinity for certain transition metals.
1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acidC14H20N2O8Parent compound of CDTA; less soluble compared to its disodium salt form.

CDTA disodium salt stands out due to its unique cyclohexane structure which enhances its solubility and stability compared to other chelating agents . Its ability to form stable complexes with a wide variety of metal ions makes it particularly versatile in both industrial and laboratory settings.

Cyclohexanediaminetetraacetic acid disodium salt represents a hexadentate aminopolycarboxylic chelating agent with the molecular formula C14H20N2Na2O8 and a molecular weight of 390.3 grams per mole [1] [2] [3]. The compound features a trans-1,2-cyclohexanediamine backbone with four acetate groups strategically positioned to facilitate metal ion coordination [2]. The molecular structure consists of a cyclohexane ring with two amino groups at positions 1 and 2, each substituted with two acetate groups, creating a sophisticated chelating framework [2]. In the disodium salt form, two of the carboxylic acid groups are deprotonated and neutralized with sodium ions, resulting in the characteristic ionic composition [2]. The compound is also known by several synonyms including Hexaver disodium salt, Titriplex IV, and Idranal IV [1] [3] [4].

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as disodium 2-[[(1R,2R)-2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate [2]. The stereochemistry of the cyclohexane ring is crucial to the compound's chelating properties, with the trans configuration providing optimal spatial arrangement for metal coordination [5] [6]. The molecular architecture includes strategically positioned functional groups that create multiple coordination sites, enabling the formation of stable metal complexes [2] [7].

PropertyValue
Chemical NameCyclohexanediaminetetraacetic acid disodium salt
CAS Number57137-35-6
Molecular FormulaC14H20N2Na2O8
Molecular Weight390.3 g/mol
MDL NumberMFCD00151724
InChI KeyTVTLKUMLAQUFAS-HSTMFJOWSA-L

Crystalline Structure and Morphology

The crystalline structure of cyclohexanediaminetetraacetic acid disodium salt exhibits a complex three-dimensional arrangement that reflects its chelating capabilities [6]. X-ray crystallographic studies of related cyclohexanediaminetetraacetic acid complexes have revealed coordination geometries ranging from eight-coordinate square antiprismatic to nine-coordinate tricapped trigonal prismatic conformations [6]. The crystal structure demonstrates the flexibility of the cyclohexane backbone in accommodating various metal coordination environments while maintaining structural integrity [6].

The morphological characteristics of the compound include its appearance as a white to off-white crystalline powder [8] [5]. The crystalline habit is influenced by the presence of sodium ions and the hydrogen bonding network formed by the carboxylate groups [9]. Thermal analysis studies indicate that the compound maintains its crystalline structure up to temperatures exceeding 200 degrees Celsius, at which point decomposition begins [10] [5]. The crystal packing is stabilized by intermolecular hydrogen bonds and electrostatic interactions between the carboxylate anions and sodium cations [9].

Differential thermal analysis has shown that the compound exhibits characteristic endothermic transitions associated with dehydration processes, followed by exothermic decomposition at higher temperatures [11]. The crystalline structure analysis reveals that the cyclohexane ring adopts predominantly chair conformations in the solid state, which contributes to the overall stability of the crystal lattice [12] [13].

Physical Properties and Stability Parameters

Cyclohexanediaminetetraacetic acid disodium salt demonstrates remarkable thermal stability under normal storage conditions [14] [15]. The compound remains stable at room temperature and shows no significant decomposition below 200 degrees Celsius [10] [5]. Thermogravimetric analysis reveals that the compound undergoes initial mass loss associated with surface moisture removal, followed by more substantial decomposition at elevated temperatures [16] [11].

The physical state of the compound at room temperature is solid, presenting as a white to almost white powder with crystalline characteristics [8] [5]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates proper storage conditions [11]. The density of aqueous solutions varies with concentration, with a 0.1 molar solution exhibiting a density of approximately 1.025 grams per cubic centimeter at 20 degrees Celsius [14].

Stability studies have demonstrated that aqueous solutions of the compound remain chemically stable over extended periods when stored under appropriate conditions [14] [15]. The compound shows resistance to bacterial and fungal degradation, making it suitable for long-term storage in aqueous formulations [15]. However, exposure to strong oxidizing agents or extreme pH conditions may result in gradual decomposition [14] [17].

Physical PropertyValue
Physical State (20°C)Solid
AppearanceWhite to off-white powder
Melting Point>200°C (decomposes)
Density (0.1M solution)1.025 g/cm³ at 20°C
Storage TemperatureRoom temperature (recommended <15°C)
HygroscopicityHygroscopic
Thermal StabilityStable to 200°C

Solubility Characteristics in Various Media

The solubility profile of cyclohexanediaminetetraacetic acid disodium salt varies significantly across different solvent systems and pH conditions [14] [18] [19]. In water at 25 degrees Celsius, the compound demonstrates good solubility, forming clear, colorless solutions [8] [14]. The aqueous solubility is enhanced by the presence of the sodium ions, which increase the ionic character of the molecule and promote hydration [20].

The pH of saturated aqueous solutions typically ranges from 6.2 to 9.0, indicating the slightly alkaline nature of the compound [8] [14]. In alkaline conditions, particularly in dilute sodium hydroxide solutions, the solubility increases substantially due to complete deprotonation of the remaining carboxylic acid groups [5]. Conversely, in acidic conditions below pH 3, the solubility decreases significantly as the carboxylate groups become protonated [18] [19].

The compound exhibits limited solubility in organic solvents, reflecting its highly polar and ionic nature [5]. Studies have shown that the solubility in physiological pH conditions remains adequate for most analytical and chelation applications [19]. The temperature dependence of solubility follows typical patterns for ionic compounds, with increasing solubility at elevated temperatures [21].

Solvent/MediumSolubilitypH of Saturated Solution
Water (25°C)Soluble6.2-9.0
Dilute Sodium HydroxideHighly soluble>10
Physiological pH (7.4)Moderately soluble~7.4
Acidic conditions (pH <3)Limited solubility<3
Alkaline conditions (pH >8)Good solubility8-11

Conformational Analysis and Molecular Rigidity

The conformational behavior of cyclohexanediaminetetraacetic acid disodium salt is dominated by the dynamic properties of the cyclohexane ring system [12] [13]. The six-membered ring exhibits characteristic chair-chair interconversion, although the presence of bulky substituents at the 1,2-positions influences this flexibility [12] [13]. Theoretical studies have shown that the trans-disubstituted cyclohexane ring can adopt conformations that minimize steric interactions between the large aminocarboxylate substituents [13] [22].

Nuclear magnetic resonance spectroscopic investigations reveal that the compound exists in solution as a dynamic mixture of conformational states [13] [23]. The chair conformation remains the predominant form, but ring-flipping motions occur on the nuclear magnetic resonance timescale [12] [13]. The conformational preference is influenced by the electronic and steric properties of the aminocarboxylate substituents [13].

Molecular dynamics simulations have demonstrated that the conformational flexibility of the cyclohexane backbone contributes to the compound's ability to adjust its geometry for optimal metal coordination [7] [13]. The entropy associated with conformational freedom plays a significant role in the thermodynamics of metal complex formation [13]. The trans configuration of the diamine substituents provides the most favorable arrangement for chelation while maintaining reasonable conformational mobility [13] [22].

The molecular rigidity is intermediate between fully flexible acyclic chelators and completely rigid macrocyclic systems [7] [24]. This balance allows the compound to adapt to different metal coordination requirements while providing sufficient preorganization to enhance binding affinity [7] [24]. Computational studies suggest that the cyclohexane ring restricts the available conformational space compared to ethylenediamine-based chelators, leading to enhanced selectivity in metal binding [7] [24].

Comparative Analysis with Related Aminopolycarboxylic Chelators

Cyclohexanediaminetetraacetic acid disodium salt exhibits distinct advantages when compared to other aminopolycarboxylic chelating agents [25] [24] [26]. The stability constant for iron(III) complexation is 25.7, which is comparable to ethylenediaminetetraacetic acid (25.1) but lower than diethylenetriaminepentaacetic acid (28.0) [25] [7]. However, the cyclohexane backbone provides unique structural features that differentiate it from linear analogs [25] [24].

When compared to ethylenediaminetetraacetic acid, cyclohexanediaminetetraacetic acid demonstrates superior performance in certain applications due to its enhanced conformational constraints [18] [19]. The chelating effectiveness for dissolving inorganic compounds ranks cyclohexanediaminetetraacetic acid approximately equal to ethylenediaminetetraacetic acid, both superior to other aminopolycarboxylic acids such as hydroxyethylethylenediaminetriacetic acid [18] [19].

The hexadentate nature of cyclohexanediaminetetraacetic acid places it in the same category as ethylenediaminetetraacetic acid, providing six coordination sites for metal binding [25] [24]. This contrasts with pentadentate chelators like hydroxyethylethylenediaminetriacetic acid or tetradentate agents such as nitrilotriacetic acid [25] [24]. The additional rigidity imposed by the cyclohexane ring system enhances the preorganization of the chelating sites, potentially leading to improved selectivity [7] [24].

Chelating AgentMolecular FormulaStability Constant (Fe³⁺)Chelating AbilityRing Structure
Cyclohexanediaminetetraacetic acidC14H22N2O825.7HexadentateCyclohexane
Ethylenediaminetetraacetic acidC10H16N2O825.1HexadentateEthylene
Diethylenetriaminepentaacetic acidC14H23N3O1028.0OctadentateEthylene
Hydroxyethylethylenediaminetriacetic acidC10H18N2O719.8PentadentateEthylene
Nitrilotriacetic acidC6H9NO615.9TetradentateNone

Structural Advantages of Cyclohexane Ring Configuration

The cyclohexane ring configuration in cyclohexanediaminetetraacetic acid disodium salt provides several structural advantages over linear aminopolycarboxylic chelators [13] [22]. The six-membered ring system imposes geometric constraints that enhance the preorganization of the chelating groups, leading to improved metal binding efficiency [7] [13]. The chair conformation of the cyclohexane ring positions the aminocarboxylate substituents in an optimal spatial arrangement for metal coordination [12] [13].

The rigidity introduced by the cyclohexane backbone reduces the conformational entropy penalty associated with metal complex formation [13]. This preorganization effect contributes to enhanced binding constants and improved selectivity compared to more flexible linear analogs [7] [13]. The trans-1,2-disubstitution pattern ensures that the chelating groups are positioned on opposite faces of the ring, maximizing their accessibility for metal coordination [13] [22].

The cyclohexane ring system also provides enhanced stability against thermal and chemical degradation compared to ethylene-bridged analogs [17] [15]. The increased steric bulk around the coordination sites may offer protection against competitive binding or displacement reactions [13]. Studies have demonstrated that the cyclohexane-based structure maintains its chelating efficiency across a broader pH range than corresponding linear chelators [18] [19].

The conformational properties of the cyclohexane ring allow for adaptive binding to metals of different sizes and coordination preferences [13]. The ring-flipping motion provides a mechanism for adjusting the chelator geometry to accommodate various metal ions while maintaining high binding affinity [12] [13]. This structural flexibility, combined with the inherent rigidity of the ring system, creates an optimal balance for effective metal chelation [7] [13].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

390.10150416 g/mol

Monoisotopic Mass

390.10150416 g/mol

Heavy Atom Count

26

UNII

43AX4UI6PP

Dates

Modify: 2023-07-21

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